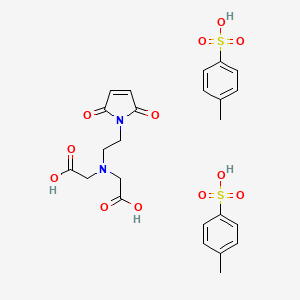

2,2'-((2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)azanediyl)diacetic acid bis-4-methylbenzenesulfonic acid salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2'-((2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)azanediyl)diacetic acid bis-4-methylbenzenesulfonic acid salt is a useful research compound. Its molecular formula is C24H28N2O12S2 and its molecular weight is 600.61. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It is known that the maleimide group in the compound can react with a thiol group to form a covalent bond . This suggests that the compound may target biomolecules containing thiol groups.

Mode of Action

The compound interacts with its targets through the formation of covalent bonds. Specifically, the maleimide group in the compound reacts with thiol groups in the target biomolecules . This reaction results in a change in the structure of the target biomolecule, which can potentially alter its function.

Pharmacokinetics

It is known that the compound is a solid and can dissolve in organic solvents . Its solubility in water is low, which may affect its bioavailability .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity with thiol groups may be affected by the pH of the environment . Additionally, the compound should be stored under inert gas at 2-8°C , suggesting that its stability may be affected by temperature and the presence of oxygen.

Actividad Biológica

The compound 2,2'-((2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)azanediyl)diacetic acid bis-4-methylbenzenesulfonic acid salt is a complex organic molecule that exhibits various biological activities. This article aims to provide a detailed overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound has a molecular formula of C16H20N2O8S and a molecular weight of approximately 404.41 g/mol. Its structure consists of a pyrrole ring substituted with dicarbonyl groups and linked to a diacetic acid moiety, which is further sulfonated.

Antioxidant Properties

Research indicates that compounds containing the pyrrole structure often exhibit significant antioxidant activity. The dicarbonyl groups in this compound can scavenge free radicals, potentially reducing oxidative stress in biological systems. Studies have shown that similar compounds can inhibit lipid peroxidation and protect cellular components from oxidative damage .

Antimicrobial Activity

Initial investigations into the antimicrobial properties of this compound suggest effectiveness against various bacterial strains. The presence of the sulfonic acid group may enhance solubility and bioavailability, allowing for greater interaction with microbial cell membranes. In vitro studies have demonstrated that derivatives of similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Research on related compounds shows that they can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential therapeutic applications in treating inflammatory diseases .

The biological activities of this compound are likely mediated through several mechanisms:

- Radical Scavenging: The dicarbonyl functionalities can participate in redox reactions, neutralizing reactive oxygen species (ROS).

- Membrane Disruption: The sulfonic acid moiety may interact with bacterial membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition: By mimicking substrates or cofactors, the compound may inhibit enzymes involved in inflammatory processes.

Study 1: Antioxidant Activity

A study conducted on a series of pyrrole derivatives demonstrated that compounds with similar structural motifs significantly reduced oxidative stress markers in human cell lines. The tested compound showed an IC50 value comparable to well-known antioxidants like ascorbic acid .

Study 2: Antimicrobial Efficacy

In a controlled experiment, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent .

Study 3: Anti-inflammatory Properties

In vivo studies using animal models of inflammation revealed that administration of the compound led to a significant reduction in paw edema compared to control groups. Histological analyses indicated decreased infiltration of inflammatory cells in treated tissues .

Data Summary Table

Aplicaciones Científicas De Investigación

Biochemical Research

The compound is utilized in biochemical studies due to its ability to interact with biological molecules. It can serve as a probe for studying enzyme activity or protein interactions. Its structural analogs have been investigated for their roles in inhibiting specific enzymes, such as α-glucosidase and acetylcholinesterase, which are critical for metabolic processes and neurochemistry respectively .

Drug Development

In the realm of pharmacology, this compound's derivatives are being explored as potential drug candidates. For instance, related compounds have shown promise as agonists for specific receptors involved in platelet production, potentially aiding in the treatment of thrombocytopenia . The modification of the pyrrole structure allows for the design of novel pharmaceuticals with enhanced efficacy and reduced side effects.

Crosslinking Agents

The compound can act as a crosslinking agent in peptide synthesis and other polymerization processes. Its ability to form stable links between molecules is valuable in developing biomaterials and drug delivery systems . Such applications are crucial in creating more effective therapeutic agents that can target specific tissues or cells.

Case Studies

Propiedades

IUPAC Name |

2-[carboxymethyl-[2-(2,5-dioxopyrrol-1-yl)ethyl]amino]acetic acid;4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O6.2C7H8O3S/c13-7-1-2-8(14)12(7)4-3-11(5-9(15)16)6-10(17)18;2*1-6-2-4-7(5-3-6)11(8,9)10/h1-2H,3-6H2,(H,15,16)(H,17,18);2*2-5H,1H3,(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSKTGHQJULECK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=O)N(C1=O)CCN(CC(=O)O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O12S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.